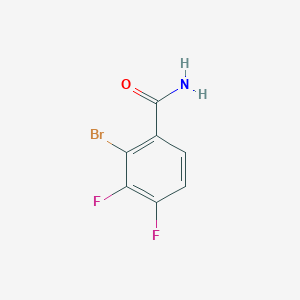

2-Bromo-3,4-difluorobenzamide

Description

Significance of Halogenated Benzamides in Advanced Chemical Research

Halogenated benzamides are a class of organic compounds that have demonstrated considerable importance in advanced chemical research, particularly in the realms of medicinal chemistry and materials science. The introduction of halogen atoms, such as fluorine and bromine, into the benzamide (B126) scaffold can profoundly influence the molecule's properties.

Fluorine, with its high electronegativity and small size, can alter the electronic properties of the aromatic ring, enhance metabolic stability, and increase the lipophilicity of a molecule, which can improve its bioavailability. tcichemicals.com The strategic placement of fluorine atoms is a common strategy in the design of new pharmaceutical and agrochemical agents. tcichemicals.comnbinno.com For instance, fluorinated benzamides have been investigated for their potential as antibacterial agents by inhibiting essential bacterial proteins. nih.gov

The bromine atom, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is relatively weak and can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. nbinno.com This allows for the introduction of a wide range of substituents, enabling the construction of complex molecular architectures. The presence of both fluorine and bromine atoms in a single molecule, as seen in 2-Bromo-3,4-difluorobenzamide, therefore offers a dual advantage: the beneficial physicochemical properties imparted by fluorine and the synthetic versatility provided by bromine. This makes such compounds highly sought-after intermediates in the synthesis of novel bioactive compounds and functional materials.

Overview of the Research Landscape Surrounding 2-Bromo-3,4-difluorobenzamide

The research landscape for 2-Bromo-3,4-difluorobenzamide itself is primarily that of a valuable chemical intermediate. Its availability from various chemical suppliers indicates its utility in synthetic chemistry. chemsrc.combldpharm.combldpharm.com While dedicated studies on the biological activity of 2-Bromo-3,4-difluorobenzamide are not extensively documented in publicly available literature, its importance can be inferred from the extensive research on closely related molecules.

For example, the synthesis and structural analysis of compounds like 2-bromo-N-(2,4-difluorobenzyl)benzamide have been reported, highlighting the interest in this class of molecules as intermediates for more complex structures. researchgate.net Furthermore, its precursor, 2-bromo-3,4-difluoroaniline, is recognized as an important building block in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The synthetic routes to and from such molecules are of significant academic and industrial interest. Research on other positional isomers of bromo-difluorobenzamides and their derivatives further underscores the importance of this class of compounds in the development of new chemical entities.

The presence of 2-Bromo-3,4-difluorobenzamide in the catalogs of chemical suppliers, often alongside its precursors like 2-Bromo-3,4-difluorobenzoic acid, suggests its role as a ready-to-use building block for chemists engaged in discovery research. bldpharm.com

Scope and Objectives of Academic Inquiry into 2-Bromo-3,4-difluorobenzamide

The primary scope of academic inquiry into 2-Bromo-3,4-difluorobenzamide revolves around its application as a synthetic intermediate. The key objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: Researchers are interested in developing efficient and selective methods to functionalize the 2-Bromo-3,4-difluorobenzamide core. This includes exploring a variety of cross-coupling reactions at the bromine position and investigating the reactivity of the difluorinated aromatic ring towards nucleophilic aromatic substitution.

Synthesis of Biologically Active Molecules: A major objective is to utilize 2-Bromo-3,4-difluorobenzamide as a starting material for the synthesis of novel compounds with potential therapeutic applications. The benzamide functional group is a common feature in many approved drugs, and the unique substitution pattern of this molecule offers the potential to create new drug candidates with improved efficacy and pharmacokinetic profiles. For instance, related halogenated benzamides have been explored for their insecticidal properties. sioc-journal.cn

Preparation of Advanced Materials: The unique electronic properties conferred by the fluorine atoms make this compound an attractive building block for the synthesis of novel organic materials, such as those with specific optical or electronic properties.

In essence, the academic inquiry into 2-Bromo-3,4-difluorobenzamide is not focused on the compound in isolation, but rather on its potential to be transformed into a diverse array of more complex and valuable molecules.

Chemical Compound Data

| Property | Value |

| Compound Name | 2-Bromo-3,4-difluorobenzamide |

| CAS Number | 1805583-41-8 |

| Molecular Formula | C₇H₄BrF₂NO |

| Molecular Weight | 236.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 167-171 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUOLVEBDQILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Difluorobenzamide

Strategies for the Construction of the 2-Bromo-3,4-difluorobenzamide Core

The assembly of the 2-bromo-3,4-difluorobenzamide structure can be approached through several strategic pathways. These methodologies center on the sequential or convergent introduction of the key functional groups: the bromine atom, the two fluorine atoms, and the carboxamide group. The order of these introductions is critical to ensure correct regioselectivity and to avoid unwanted side reactions.

Approaches to Introduce Bromine into Difluorobenzamide Scaffolds

The introduction of a bromine atom onto a difluorinated aromatic ring is a pivotal step in the synthesis of 2-bromo-3,4-difluorobenzamide. Electrophilic aromatic substitution is a common method for this transformation. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, often in the presence of an acid catalyst to enhance the electrophilicity of the bromine. wisdomlib.org The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. For instance, the bromination of a 3,4-difluorobenzamide (B1297546) scaffold would need to be carefully controlled to achieve substitution at the desired C-2 position. The presence of both fluorine atoms and the amide group, which have different directing effects, influences the position of bromination.

Another significant strategy for introducing bromine is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov In the context of synthesizing 2-bromo-3,4-difluorobenzamide, a potential route involves the diazotization of 2-amino-3,4-difluorobenzamide, followed by treatment with a copper(I) bromide catalyst. nih.gov This method offers a regioselective way to introduce bromine at a specific position, dictated by the location of the initial amino group.

| Bromination Method | Reagents | Key Features |

| Electrophilic Aromatic Bromination | N-Bromosuccinimide (NBS), Acid Catalyst (e.g., H₂SO₄) | Direct bromination of the aromatic ring; regioselectivity is influenced by existing substituents. wisdomlib.org |

| Sandmeyer Reaction | Aryl Diazonium Salt, Copper(I) Bromide (CuBr) | Converts an amino group to a bromine atom, offering high regioselectivity. wikipedia.orgnih.gov |

Methods for Fluorine Introduction and Functionalization in Benzamide (B126) Synthesis

The fluorine atoms in 2-bromo-3,4-difluorobenzamide are typically incorporated at an early stage of the synthesis, often starting with a pre-fluorinated precursor. Synthesizing fluorinated aromatic compounds can be challenging, and thus, commercially available difluorinated starting materials are often preferred. For example, 3,4-difluoroaniline (B56902) or 1,2-difluorobenzene (B135520) can serve as foundational precursors. google.com The synthesis of 3,4-difluoroaniline can be achieved through the nitration of ortho-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene. google.com

Amidation Reactions for the Formation of the Benzamide Moiety

The final step in many synthetic routes to 2-bromo-3,4-difluorobenzamide is the formation of the amide group. This is most commonly achieved through the amidation of the corresponding carboxylic acid, 2-bromo-3,4-difluorobenzoic acid. A standard and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgfishersci.be The resulting 2-bromo-3,4-difluorobenzoyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired amide. libretexts.org

Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction between the carboxylic acid and an amine source. fishersci.be

| Amidation Method | Reagents | Description |

| Via Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Ammonia (NH₃) | The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide. libretexts.orgfishersci.be |

| Direct Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Ammonia (NH₃) | A coupling agent activates the carboxylic acid, allowing for direct reaction with ammonia to form the amide. fishersci.be |

Precursor Synthesis and Functionalization Pathways Relevant to 2-Bromo-3,4-difluorobenzamide

The efficient synthesis of 2-bromo-3,4-difluorobenzamide is highly dependent on the availability and synthesis of key precursors, particularly halogenated difluorobenzene and benzoic acid derivatives.

Synthesis of Halogenated Difluorobenzene and Benzoic Acid Derivatives

A key precursor for 2-bromo-3,4-difluorobenzamide is 2-bromo-3,4-difluorobenzoic acid. One synthetic approach to this intermediate starts from 1-bromo-2,3-difluorobenzene (B1273032). This starting material can be synthesized from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane through a dehydrohalogenation reaction using a strong base like potassium hydroxide. nih.gov The subsequent step involves a regioselective lithiation of 1-bromo-2,3-difluorobenzene at the position between the two fluorine atoms, followed by carboxylation with carbon dioxide to yield the desired 2-bromo-3,4-difluorobenzoic acid.

Another important precursor is 3,4-difluoroaniline. This compound can be synthesized by the nitration of 1,2-difluorobenzene, followed by reduction of the nitro group. google.com From 3,4-difluoroaniline, a sequence involving bromination and a Sandmeyer reaction can be envisioned to introduce the bromine and the carboxyl or cyano group at the desired positions.

Conversion of Substituted Benzonitriles to 2-Bromo-3,4-difluorobenzamide Analogues

An alternative pathway to the benzamide functionality is through the hydrolysis of a corresponding benzonitrile (B105546). The synthesis of 2-bromo-3,4-difluorobenzonitrile (B1450437) could potentially be achieved through a Sandmeyer reaction starting from 2-amino-3,4-difluorobenzonitrile (B1375991) or by bromination of 3,4-difluorobenzonitrile. The subsequent hydrolysis of the nitrile group to a primary amide can be carried out under either acidic or basic conditions. For instance, treatment with concentrated hydrochloric acid can facilitate this transformation.

This approach offers a viable alternative to the amidation of a carboxylic acid, particularly if the corresponding benzonitrile is more readily accessible.

Strategic Use of Protecting Groups in Complex Synthesis

In the multistep synthesis of complex molecules, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions and ensure chemoselectivity. wikipedia.org The choice of a protecting group is governed by its ease of introduction and removal, as well as its stability under various reaction conditions. uchicago.edu An ideal protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective removal of one group in the presence of others. neliti.com

For a target molecule like 2-Bromo-3,4-difluorobenzamide, the primary site for potential protection is the amide functional group (-CONH₂). The N-H bonds of the primary amide are acidic and can interfere with reactions involving strong bases or organometallic reagents.

Key Applications:

Preventing N-alkylation or N-arylation: In cross-coupling reactions, the amide nitrogen could potentially compete with other nucleophiles. Protection, for instance with a Boc (tert-butoxycarbonyl) group, converts the amide into a carbamate, which is significantly less nucleophilic. neliti.com

Enhancing Solubility: Large, nonpolar protecting groups can increase the solubility of intermediates in organic solvents, facilitating purification.

Directing Group Functionality: In some cases, a group that also functions as a protecting group can direct a metal catalyst to a specific position for C-H activation.

The selection of an appropriate protecting group is critical and must be planned in consideration of all subsequent reaction steps.

| Functional Group | Protecting Group Example | Introduction Conditions | Removal Conditions |

| Amide (N-H) | Boc (tert-butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl) |

| Amide (N-H) | Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| 1,2-Diols | Isopropylidene Acetal | Acetone, acid catalyst | Aqueous acid |

This table provides examples of protecting groups that could be considered in a complex synthesis involving an amide or other functional groups.

Mechanistic Insights into Reactions Involving 2 Bromo 3,4 Difluorobenzamide

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2-bromo-3,4-difluorobenzamide is characterized by the interplay of its functional groups: the bromine atom, the electron-withdrawing difluorinated benzene ring, and the amide moiety. These features allow for a range of chemical transformations, each proceeding through distinct mechanistic pathways and involving specific reactive intermediates.

Nucleophilic Substitution Mechanisms at the Brominated Position

The carbon-bromine bond in 2-bromo-3,4-difluorobenzamide is a key site for nucleophilic attack, enabling the introduction of a wide array of functional groups. The bromine atom can be displaced by various nucleophiles, and this substitution can proceed through different mechanisms, primarily dictated by the reaction conditions and the nature of the nucleophile. smolecule.com

One plausible pathway is a nucleophilic aromatic substitution (SNA r) . In this mechanism, the electron-withdrawing nature of the two fluorine atoms and the benzamide (B126) group makes the aromatic ring susceptible to attack by strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Alternatively, under conditions that favor the formation of organometallic reagents, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the mechanism involves oxidative addition of the aryl bromide to the low-valent metal catalyst. This is followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck-type reactions) and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Electrophilic Aromatic Substitution on the Difluorobenzene Moiety

While the difluorobenzene ring is generally deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the fluorine atoms, electrophilic aromatic substitution can still occur under forcing conditions or with highly reactive electrophiles. The directing effects of the substituents on the ring play a critical role in determining the position of substitution.

The two fluorine atoms are ortho, para-directing, yet deactivating. The benzamide group is also a deactivating group and is typically meta-directing. The bromine atom is deactivating but ortho, para-directing. The interplay of these directing effects will determine the regiochemical outcome of any electrophilic substitution reaction. For instance, in the synthesis of related compounds like 2-bromo-4-fluorobenzaldehyde, bromination of 4-fluorobenzaldehyde occurs at the position ortho to the activating aldehyde group and meta to the fluorine. chemicalbook.com This suggests that the relative activating/deactivating strengths and directing effects of the substituents are crucial.

The mechanism proceeds through the classical two-step pathway involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The rate-determining step is the formation of this intermediate. Subsequent deprotonation restores the aromaticity of the ring.

Radical Reactions and Their Role in 2-Bromo-3,4-difluorobenzamide Transformations

The carbon-bromine bond in 2-bromo-3,4-difluorobenzamide can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators, photolysis, or transition metal catalysis. Once formed, this aryl radical can participate in a variety of transformations, including addition to multiple bonds or atom transfer reactions.

For instance, in reactions analogous to those of 2-bromo-2,2-difluoroacetamides, a radical could be generated at the brominated carbon. researchgate.net This radical could then be trapped by a suitable substrate. The specific intermediates would be the initial aryl radical, and any subsequent radicals formed during the propagation steps of a chain reaction.

Regioselectivity and Stereoselectivity in 2-Bromo-3,4-difluorobenzamide Reactions

Controlling the regioselectivity and stereoselectivity in reactions involving 2-bromo-3,4-difluorobenzamide is paramount for the synthesis of specific target molecules.

Factors Influencing Positional Isomer Formation

The formation of positional isomers in reactions of 2-bromo-3,4-difluorobenzamide is primarily influenced by the electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions.

In nucleophilic aromatic substitution , the position of nucleophilic attack is directed by the electron-withdrawing groups. The fluorine atoms and the amide group activate the ring for nucleophilic attack, and the positions ortho and para to these groups are the most likely sites for substitution. The inherent substitution pattern of 2-bromo-3,4-difluorobenzamide means that substitution of the bromine atom is the most probable outcome.

In electrophilic aromatic substitution , the regioselectivity is governed by the directing effects of the existing substituents. As discussed earlier, the fluorine and bromine atoms are ortho, para-directing, while the amide group is meta-directing. The final substitution pattern will be a result of the combined influence of these groups. For example, in the synthesis of 4-bromo-2,6-difluorobenzonitrile from 3,5-difluorobromobenzene, the incoming formyl group is directed to the position between the two fluorine atoms. google.com

The table below summarizes the expected directing effects of the substituents in 2-bromo-3,4-difluorobenzamide on electrophilic aromatic substitution.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -Br | 2 | Electron-withdrawing | Weakly electron-donating | Ortho, Para-directing (deactivating) |

| -F | 3 | Strongly electron-withdrawing | Weakly electron-donating | Ortho, Para-directing (deactivating) |

| -F | 4 | Strongly electron-withdrawing | Weakly electron-donating | Ortho, Para-directing (deactivating) |

| -CONH2 | 1 | Electron-withdrawing | Electron-withdrawing | Meta-directing (deactivating) |

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in derivatization reactions of 2-bromo-3,4-difluorobenzamide is relevant when new stereocenters are created. This is particularly important in the synthesis of chiral molecules with potential biological activity.

For reactions occurring at a prochiral center introduced into a derivative of 2-bromo-3,4-difluorobenzamide, the use of chiral catalysts or reagents can induce enantioselectivity. For example, in nucleophilic substitution reactions on related α-carbonyl benzyl bromides, both SN1 and SN2 pathways can exist, with the SN2 pathway leading to inversion of stereochemistry. nih.gov The choice of reagents and conditions can influence the dominant pathway and thus the stereochemical outcome.

In the context of synthesizing biologically active inhibitors, such as those targeting the FtsZ protein, the specific conformation of the molecule is crucial for its activity. Studies on 2,6-difluorobenzamide (B103285) derivatives have shown that the fluorine atoms can induce non-planarity, which may be important for binding to the target protein. nih.gov While 2-bromo-3,4-difluorobenzamide itself is achiral, its derivatives can possess stereocenters, and controlling their configuration is a key aspect of synthetic design.

Kinetic and Thermodynamic Considerations of 2-Bromo-3,4-difluorobenzamide Reactivity

A comprehensive understanding of the reactivity of 2-Bromo-3,4-difluorobenzamide necessitates a detailed examination of the kinetic and thermodynamic factors that govern its chemical transformations. While specific experimental data on the reaction kinetics and thermodynamics of 2-Bromo-3,4-difluorobenzamide are not extensively available in the current body of scientific literature, a qualitative analysis based on the electronic properties of its substituents and established principles of physical organic chemistry can provide significant insights.

The reactivity of 2-Bromo-3,4-difluorobenzamide is primarily influenced by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the amide functional group on the aromatic ring. These substituents modulate the electron density of the benzene ring and the electrophilicity of the carbonyl carbon, thereby affecting the activation energies of potential reactions and the stability of intermediates and products.

Electronic Effects of Substituents

The fluorine and bromine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This effect decreases the electron density of the ring, making it more susceptible to nucleophilic attack. Consequently, in reactions such as nucleophilic aromatic substitution, the presence of these halogen substituents is expected to lower the activation energy for the addition of a nucleophile, thereby increasing the reaction rate.

Kinetic vs. Thermodynamic Control

In many chemical reactions, a competition between the formation of a kinetic product and a thermodynamic product can be observed. The kinetic product is the one that is formed fastest, meaning it has the lowest activation energy, while the thermodynamic product is the most stable. libretexts.orgyoutube.com The outcome of a reaction can often be directed towards one product over the other by careful control of reaction conditions such as temperature, reaction time, and solvent. libretexts.orgyoutube.com

For reactions involving 2-Bromo-3,4-difluorobenzamide, such as nucleophilic aromatic substitution, the possibility of forming different isomers exists. For instance, a nucleophile could potentially substitute the bromine atom or one of the fluorine atoms. The relative rates of these substitution reactions would be under kinetic control, while the relative stabilities of the resulting products would be under thermodynamic control. It has been observed in polyfluoroaromatic systems that a variation from kinetic to thermodynamic control can occur depending on the reaction conditions. rsc.org At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed more rapidly. libretexts.orgyoutube.com At higher temperatures, where the reactions may become reversible, the more stable thermodynamic product is often favored. libretexts.orgyoutube.com

Amide Hydrolysis: A Case Study

The hydrolysis of the amide functional group in 2-Bromo-3,4-difluorobenzamide to the corresponding carboxylic acid is a reaction of significant interest. Amide hydrolysis can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.comyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. masterorganicchemistry.combyjus.com In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. byjus.com The electron-withdrawing halogen substituents on the aromatic ring would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of both acid- and base-catalyzed hydrolysis compared to unsubstituted benzamide.

The Hammett equation provides a framework for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. pharmacy180.comwikipedia.org The equation is given by:

log(k/k₀) = σρ

Data on Analogous Systems

Due to the lack of specific kinetic and thermodynamic data for 2-Bromo-3,4-difluorobenzamide, it is informative to consider data from related systems. The following table presents a conceptual framework for how such data might be organized, though it is important to reiterate that the values are hypothetical and for illustrative purposes only.

| Reaction Type | Model Compound | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Key Observations |

| Nucleophilic Aromatic Substitution | 1-Bromo-2,3-difluorobenzene (B1273032) | Data not available | Data not available | Reaction rate is influenced by the nature of the nucleophile and solvent. |

| Amide Hydrolysis (Basic) | 4-Bromobenzamide | Data not available | Data not available | Electron-withdrawing groups generally increase the rate of hydrolysis. |

| Amide Hydrolysis (Acidic) | 4-Fluorobenzamide | Data not available | Data not available | Protonation of the carbonyl oxygen is a key step in the mechanism. |

Computational and Theoretical Investigations of 2 Bromo 3,4 Difluorobenzamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of 2-Bromo-3,4-difluorobenzamide. These computational approaches offer a detailed description of the molecule's electron distribution and orbital interactions.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic landscape of 2-Bromo-3,4-difluorobenzamide is characterized by a complex interplay of its constituent atoms. The analysis of its molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding its reactivity and electronic transitions. The electron density distribution is significantly influenced by the presence of the electronegative fluorine and bromine atoms, as well as the amide group. This leads to a non-uniform distribution of charge across the molecule, with regions of higher electron density around the oxygen, nitrogen, and halogen atoms.

A hypothetical representation of the electron density and key molecular orbitals is provided in the table below, based on typical values for similar aromatic compounds.

| Property | Predicted Value/Description |

| HOMO Energy | Estimated to be in the range of -6.5 to -7.5 eV, with major contributions from the π-system of the benzene ring and the lone pairs of the bromine atom. |

| LUMO Energy | Predicted to be around -1.0 to -2.0 eV, primarily localized on the π*-antibonding orbitals of the benzene ring and the carbonyl group. |

| Electron Density | Highest density is expected around the carbonyl oxygen and the fluorine atoms, with significant polarization of the C-Br and C-F bonds. |

| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the cumulative electron-withdrawing effects of the halogen and amide substituents. |

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of 2-Bromo-3,4-difluorobenzamide. The energies and shapes of the HOMO and LUMO are key determinants of its behavior in chemical reactions. youtube.com The HOMO, being the orbital containing the most available electrons, indicates the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO, the lowest energy unoccupied orbital, signifies its capacity to act as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. For 2-Bromo-3,4-difluorobenzamide, the presence of multiple halogen substituents is expected to modulate this energy gap, thereby influencing its reactivity profile.

Influence of Halogen Substituents on Electronic Properties

Fluorine, being more electronegative than bromine, has a stronger inductive effect. However, both halogens also possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R effect). For fluorine, this resonance effect is generally weaker than its inductive effect. In the case of bromine, the resonance effect is also present but is often outweighed by its inductive pull. The interplay of these inductive and resonance effects from the three halogen atoms dictates the electron density at different positions on the benzene ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the structure and interactions of 2-Bromo-3,4-difluorobenzamide, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscapes of 2-Bromo-3,4-difluorobenzamide

The conformational flexibility of 2-Bromo-3,4-difluorobenzamide is primarily centered around the rotation of the amide group relative to the plane of the benzene ring. Computational studies on substituted benzamides have shown that the planarity of the molecule is influenced by the nature and position of the substituents. nih.gov For 2-Bromo-3,4-difluorobenzamide, steric hindrance between the amide group and the ortho-bromo substituent likely forces the amide group out of the plane of the aromatic ring to some extent.

The potential energy surface of the molecule can be mapped by calculating the energy as a function of the dihedral angle between the amide group and the benzene ring. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation.

Below is a hypothetical table summarizing key conformational features.

| Feature | Predicted Characteristic |

| Most Stable Conformation | A non-planar conformation is expected, with the amide group twisted out of the plane of the benzene ring by approximately 30-50 degrees. |

| Rotational Energy Barrier | A moderate energy barrier is anticipated for the rotation of the amide group, influenced by steric clashes with the ortho-bromo substituent. |

| Influence of Solvation | The conformational preference may be influenced by the solvent environment, with polar solvents potentially stabilizing more polar conformations. nih.gov |

Study of Intermolecular Interactions and Supramolecular Assembly

The intermolecular interactions of 2-Bromo-3,4-difluorobenzamide are critical for understanding its solid-state structure and its interactions with other molecules. The presence of the amide group allows for the formation of strong hydrogen bonds (N-H···O), which are a dominant feature in the crystal packing of benzamides.

Furthermore, the halogen atoms introduce the possibility of halogen bonding. rsc.org The bromine atom, in particular, can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds. These various non-covalent interactions work in concert to direct the supramolecular assembly of the molecules in the solid state, leading to specific crystal packing arrangements. researchgate.net Studies on similar halogenated compounds have highlighted the importance of these interactions in crystal engineering. rsc.org

Theoretical Spectroscopic Correlations and Vibrational Analysis

The theoretical investigation of molecular structures, such as 2-Bromo-3,4-difluorobenzamide, through computational methods provides profound insights into their vibrational properties and spectroscopic signatures. Techniques like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of molecules. These theoretical predictions serve as a powerful tool for the interpretation and assignment of experimentally obtained spectra.

Computational models allow for the simulation of the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectroscopy. By calculating the harmonic vibrational frequencies, depolarization ratios, infrared intensities, and Raman activities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data, aiding in the precise assignment of vibrational bands to specific molecular motions.

Furthermore, theoretical calculations can predict the chemical shifts in NMR spectroscopy and the fragmentation patterns in mass spectrometry. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic environment.

Predicted Spectroscopic Signatures (NMR, IR, Mass Spectrometry)

Detailed theoretical studies predicting the spectroscopic signatures of 2-Bromo-3,4-difluorobenzamide are not extensively available in the public domain, suggesting it may be a compound with limited published research. However, based on the analysis of structurally similar compounds, a general prediction of its spectroscopic characteristics can be inferred.

Computational methods, such as DFT with basis sets like B3LYP/6-311G*, are commonly employed to optimize the molecular geometry and predict vibrational frequencies. For 2-Bromo-3,4-difluorobenzamide, the predicted IR spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

Predicted Spectroscopic Data for 2-Bromo-3,4-difluorobenzamide:

| Spectroscopic Technique | Predicted Signature | Corresponding Functional Group/Atom |

| ¹H NMR | Multiple signals in the aromatic region | Protons on the benzene ring |

| Broad singlet | -NH₂ protons of the amide group | |

| ¹³C NMR | Signals for carbon atoms in the benzene ring | Aromatic carbons |

| Signal for the carbonyl carbon | C=O of the amide group | |

| IR Spectroscopy | Strong absorption band around 1650-1690 cm⁻¹ | C=O stretching of the amide group |

| Bands in the 3100-3500 cm⁻¹ region | N-H stretching of the amide group | |

| Bands in the 1000-1400 cm⁻¹ region | C-F stretching vibrations | |

| Band around 500-700 cm⁻¹ | C-Br stretching vibration | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | C₇H₄BrF₂NO |

| Isotopic pattern characteristic of a bromine-containing compound | Presence of ⁷⁹Br and ⁸¹Br isotopes | |

| Fragmentation peaks corresponding to the loss of functional groups | e.g., loss of -CONH₂, Br, F |

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A comparative analysis between theoretical and experimental spectroscopic data is crucial for the validation of computational methods and the accurate interpretation of experimental results. The agreement between predicted and observed spectra provides confidence in the structural assignment of the molecule.

For related halogenated benzaldehydes and benzamides, studies have shown excellent agreement between spectra simulated using DFT calculations and those obtained experimentally via FT-IR and FT-Raman spectroscopy. nih.gov The Scaled Quantum Mechanical (SQM) force field method has been shown to be superior to uniform scaling for correlating theoretical and experimental vibrational frequencies. nih.gov

In the case of 2-Bromo-3,4-difluorobenzamide, a direct comparative analysis is hampered by the apparent scarcity of published experimental data. However, for analogous compounds like 2-bromo-4-chlorobenzaldehyde, research has demonstrated the utility of DFT in performing conformational analysis and investigating solvent effects on vibrational frequencies, with the theoretical data closely mirroring experimental findings. researchgate.net

Conformational analysis of similar structures, such as 2,6-difluoro-3-methoxybenzamide, has revealed that the presence of fluorine atoms can lead to non-planarity, a structural feature that influences the spectroscopic outcome. nih.gov Such theoretical insights are vital for understanding the structure-property relationships in these molecules.

The table below illustrates a typical comparative framework that would be used for 2-Bromo-3,4-difluorobenzamide, drawing parallels from studies on similar molecules.

Hypothetical Comparative Analysis of Vibrational Frequencies (cm⁻¹) for 2-Bromo-3,4-difluorobenzamide:

| Vibrational Mode | Theoretical (Calculated) Frequency | Experimental (Observed) Frequency | Difference (%) |

| N-H asymmetric stretch | Data not available | Data not available | N/A |

| N-H symmetric stretch | Data not available | Data not available | N/A |

| C=O stretch | Data not available | Data not available | N/A |

| C-F stretch (C3) | Data not available | Data not available | N/A |

| C-F stretch (C4) | Data not available | Data not available | N/A |

| C-Br stretch | Data not available | Data not available | N/A |

Without specific experimental and theoretical studies on 2-Bromo-3,4-difluorobenzamide, a definitive comparative analysis remains illustrative. Future research that provides these datasets will be essential for a complete vibrational and spectroscopic characterization of this compound.

Role of 2 Bromo 3,4 Difluorobenzamide As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Fused Heterocyclic Systems

The structure of 2-Bromo-3,4-difluorobenzamide is particularly well-suited for the synthesis of fused heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceuticals. The ortho-halobenzamide moiety is a classic precursor for cyclization reactions that form new rings fused to the original benzene ring.

Phenanthridinone Framework Construction from o-Halobenzamides

One of the most significant applications of o-halobenzamides, such as 2-Bromo-3,4-difluorobenzamide, is in the construction of the phenanthridinone skeleton. nih.govnih.gov This tricyclic lactam system is a core component of numerous natural alkaloids and compounds with important pharmacological activities. researchgate.netnih.gov Palladium-catalyzed reactions are the most powerful and widely used methods for this transformation due to their efficiency and high functional group tolerance. nih.gov

Several palladium-catalyzed strategies have been developed to synthesize phenanthridinones from o-halobenzamide precursors. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single, efficient step. nih.govsigmaaldrich.com For instance, a palladium-catalyzed annulation of arynes with substituted o-halobenzamides produces N-substituted phenanthridinones in good yields. nih.gov Other approaches include intramolecular C–H arylation of N-aryl-2-halobenzamides and palladium-catalyzed homocoupling of 2-bromobenzamides. nih.govnih.gov The presence of fluorine atoms, as in 2-Bromo-3,4-difluorobenzamide, is well-tolerated in these reactions, allowing for the synthesis of fluorinated phenanthridinone derivatives. researchgate.netrsc.org

| Reaction Type | Key Reactants | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Intramolecular C-H Arylation | N-Aryl-2-halobenzamide | Pd(OAc)₂, Ligand (e.g., phosphine), Base | nih.gov |

| Annulation with Arynes | 2-Halobenzamide, Aryne Precursor | Pd(OAc)₂, dppm, Base (CsF) | nih.gov |

| Homocoupling | 2-Bromobenzamide | Palladium Catalyst, Base | nih.gov |

| Intermolecular Annulation | o-Halobenzamide, Aryl Iodide | Palladium Catalyst, Norbornene | nih.gov |

Synthesis of Isoquinoline and Isoquinolinedione Derivatives

The isoquinoline core is another vital heterocyclic motif found in a vast array of natural products and pharmaceuticals. While direct synthesis from 2-Bromo-3,4-difluorobenzamide is less common, its structural features make it a viable precursor for isoquinoline and isoquinolinedione synthesis. The benzamide (B126) group can be chemically transformed into other functional groups, such as aldehydes or ketones, which are common starting points for classic isoquinoline syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions.

More modern methods, such as transition-metal-catalyzed C-H activation and annulation, provide more direct routes. For example, rhodium(III)-catalyzed C–H activation and annulation of N-tosylbenzamides with diazo compounds has been reported for the synthesis of isoquinolinediones. rsc.org Similarly, photo-induced radical cascade reactions have been developed to synthesize amide-functionalized isoquinoline-1,3-diones from N-substituted benzamides. rsc.org These advanced synthetic strategies highlight the potential of the benzamide scaffold for constructing complex isoquinoline systems.

Other Cyclization and Annulation Reactions

The reactivity of the o-halobenzamide unit extends beyond the synthesis of phenanthridinones and isoquinolines. Palladium-catalyzed annulation reactions are a general and powerful tool for building fused ring systems. nih.gov For example, haloanilines and halobenzamides can react with reagents like norbornadiene, which serves as an acetylene equivalent, to form functionalized indolines and isoquinolinones. dntb.gov.ua These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by insertion of the coupling partner and subsequent reductive elimination to form the cyclized product. The versatility of these palladium-catalyzed processes allows for the construction of a wide range of heterocyclic structures from precursors like 2-Bromo-3,4-difluorobenzamide. nih.govresearchgate.net

Introduction of Fluorine and Bromine in Complex Molecular Architectures

As a synthetic building block, 2-Bromo-3,4-difluorobenzamide allows for the direct incorporation of a difluorinated benzene ring bearing a bromine handle into larger, more complex molecules. The fluorine atoms can significantly influence the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, which is highly desirable in drug discovery.

Directed Fluorination and Bromination Strategies

The term "directed strategies" in the context of this building block refers not to using it as a fluorinating or brominating agent, but rather to the strategic incorporation of the intact 2-bromo-3,4-difluoro-phenyl moiety into a target molecule. The C-F bonds are generally very stable and unreactive under many reaction conditions, ensuring that the fluorine atoms are retained throughout a synthetic sequence. The electronic withdrawing nature of the fluorine atoms modifies the reactivity of the aromatic ring, while the amide group can act as a directing group for further electrophilic aromatic substitution, although the ring is already electron-deficient. The primary utility comes from using the pre-installed halogen pattern as a core component of the final molecular architecture.

Cross-Coupling Reactions at the Brominated Position

The bromine atom at the C2 position is the most versatile handle for elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed processes, allowing for highly selective functionalization at the brominated position. nih.govbeilstein-journals.orgacs.org This selective reactivity is crucial for building molecular complexity in a controlled manner.

A wide array of cross-coupling reactions can be employed, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures. chemistryviews.orglibretexts.orgtcichemicals.com This is one of the most widely used methods for this purpose. nih.govresearchgate.net

Heck Reaction: Coupling with alkenes to form substituted alkenes, enabling the introduction of vinyl groups. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to substituted anilines and related compounds. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org

Sonogashira Coupling: Coupling with terminal alkynes to form C-C triple bonds, incorporating alkynyl moieties.

These reactions provide reliable and high-yielding pathways to introduce a vast range of substituents at the ortho-position to the amide, using the 2-Bromo-3,4-difluorobenzamide core as the starting scaffold. nih.govresearchgate.netmdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Palladium(0) |

| Heck | Alkene | Aryl-Vinyl | Palladium(0) |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen | Palladium(0) |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Palladium(0)/Copper(I) |

Precursor to Structurally Diverse Fluorinated Compounds

2-Bromo-3,4-difluorobenzamide serves as a valuable and versatile starting material for the synthesis of a wide array of structurally diverse fluorinated organic molecules. The presence of the bromine atom, two fluorine atoms, and a benzamide moiety within its structure provides multiple reactive sites that can be selectively functionalized. This strategic combination of functional groups allows for its use in various synthetic transformations, leading to the creation of complex molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, making it amenable to specific types of chemical reactions.

Application in the Synthesis of Fluorinated Amino Acids and Peptides

The introduction of fluorine atoms into amino acids and peptides can significantly alter their biological and physicochemical properties, such as metabolic stability, lipophilicity, and conformational preferences. rsc.orgnih.gov While direct synthesis of fluorinated amino acids from 2-Bromo-3,4-difluorobenzamide is not extensively documented, its structure provides a scaffold for the potential synthesis of novel fluorinated amino acid derivatives and peptidomimetics through established synthetic methodologies.

One plausible approach involves the use of palladium-catalyzed cross-coupling reactions to introduce an amino acid or peptide fragment onto the aromatic ring. brynmawr.edu For instance, a Suzuki-Miyaura coupling reaction could be employed to link the 2-bromo position of the benzamide with a boronic acid or ester derivative of an amino acid. This would result in the formation of a carbon-carbon bond, leading to a fluorinated biaryl amino acid structure.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 2-Bromo-3,4-difluorobenzamide | Amino acid-derived boronic ester | Palladium catalyst | Fluorinated biaryl amino acid derivative | Suzuki-Miyaura Coupling |

| 2-Bromo-3,4-difluorobenzamide | Protected amino acid | Palladium catalyst | N-aryl fluorinated amino acid derivative | Buchwald-Hartwig Amination |

Similarly, the Buchwald-Hartwig amination reaction offers a pathway to connect the nitrogen atom of an amino acid or peptide directly to the aromatic ring of the benzamide, forming a carbon-nitrogen bond. This would yield N-aryl fluorinated amino acid derivatives. The resulting complex fluorinated amino acids can then be incorporated into peptide chains to create novel fluorinated peptides with potentially enhanced biological activities. nih.gov

Derivatization for Novel Organic Building Blocks

The chemical scaffold of 2-Bromo-3,4-difluorobenzamide is ripe for derivatization to generate a library of novel organic building blocks. The reactivity of the bromine atom is key to many of these transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, can be utilized to introduce a wide variety of substituents at the 2-position of the benzamide ring.

For example, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can lead to a diverse range of biaryl and heteroaryl benzamide derivatives. These new building blocks can then be used in the synthesis of more complex molecules, including potential pharmaceutical candidates.

| Reagent | Reaction Type | Potential Product |

| Arylboronic acid | Suzuki-Miyaura Coupling | 2-Aryl-3,4-difluorobenzamide |

| Organostannane | Stille Coupling | 2-Alkenyl-3,4-difluorobenzamide |

| Alkene | Heck Reaction | 2-Alkenyl-3,4-difluorobenzamide |

| Amine | Buchwald-Hartwig Amination | 2-Amino-3,4-difluorobenzamide |

Furthermore, the benzamide functional group itself can be a point of derivatization. For instance, it can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further opportunities for diversification. The resulting derivatives, such as 2-bromo-3,4-difluorobenzoic acid or 2-bromo-3,4-difluorobenzylamine, can serve as versatile intermediates in their own right.

Strategic Integration into Multi-Step Synthetic Sequences and Libraries

The utility of 2-Bromo-3,4-difluorobenzamide extends to its strategic integration into multi-step synthetic sequences for the creation of compound libraries for drug discovery and other applications. Its bifunctional nature, possessing both a reactive bromine atom and a modifiable benzamide group, makes it an ideal starting point for combinatorial chemistry approaches.

In a library synthesis, the bromine atom can be functionalized in a parallel fashion with a diverse set of building blocks using the cross-coupling reactions mentioned previously. Subsequently, the amide portion of the molecule can be modified. For example, if the amide is first hydrolyzed to a carboxylic acid, a library of amides can be generated by reacting it with a variety of amines. This two-dimensional diversification strategy allows for the rapid generation of a large number of structurally related but distinct compounds.

A hypothetical multi-step library synthesis could involve:

Step 1 (Diversification at the 2-position): Parallel Suzuki-Miyaura coupling of 2-Bromo-3,4-difluorobenzamide with a library of 50 different boronic acids to create 50 unique biaryl benzamides.

Step 2 (Modification of the benzamide): Hydrolysis of the 50 benzamides to their corresponding carboxylic acids.

Step 3 (Diversification at the amide): Amide coupling of the 50 carboxylic acids with a library of 50 different amines to generate a final library of 2,500 unique compounds.

Advanced Characterization Techniques and Structural Elucidation

X-ray Crystallography of 2-Bromo-3,4-difluorobenzamide and Its Derivatives

As of this review, specific X-ray crystallographic data for 2-Bromo-3,4-difluorobenzamide has not been reported in publicly accessible crystallographic databases. The determination of its solid-state structure would require single-crystal X-ray diffraction analysis. Such an analysis would provide definitive insights into its molecular geometry and intermolecular interactions.

Solid-State Structural Analysis and Bond Geometry

A theoretical analysis based on known structures of similar halogenated benzamides allows for the prediction of key structural features. The analysis would precisely measure bond lengths, bond angles, and torsion angles within the molecule.

Expected Bond Geometry Data for 2-Bromo-3,4-difluorobenzamide:

| Parameter | Expected Value Range | Description |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.92 Å | The length of the covalent bond between the aromatic carbon and the bromine atom. |

| C-F Bond Lengths | ~1.34 - 1.37 Å | The lengths of the covalent bonds between the aromatic carbons and the fluorine atoms. |

| C=O Bond Length | ~1.22 - 1.25 Å | The length of the double bond in the carbonyl group of the amide. |

| C-N Bond Length | ~1.32 - 1.35 Å | The length of the bond between the carbonyl carbon and the nitrogen atom of the amide. |

| Aromatic C-C Bonds | ~1.38 - 1.41 Å | The bond lengths within the benzene ring. |

Note: This table represents expected values based on related structures and is for illustrative purposes pending experimental data.

Crystal Packing and Supramolecular Interactions

The crystal packing of 2-Bromo-3,4-difluorobenzamide would likely be governed by a combination of hydrogen bonding and halogen interactions. The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of common supramolecular synthons, such as dimers or chains.

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of 2-Bromo-3,4-difluorobenzamide in various states.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two amide protons. The aromatic signals would appear as complex multiplets due to coupling with each other and with the fluorine atoms. The amide protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached electronegative atoms (Br, F, N, O).

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds and would show two distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions. The coupling patterns would provide valuable information about the relative positions of the substituents on the aromatic ring.

Predicted NMR Data for 2-Bromo-3,4-difluorobenzamide:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |

| ¹H (Amide) | 7.5 - 8.5 | Broad Singlet |

| ¹³C (C-Br) | 110 - 120 | Doublet (due to C-F coupling) |

| ¹³C (C-F) | 145 - 160 | Doublet of Doublets |

| ¹³C (C=O) | 165 - 175 | Singlet |

Note: This table is predictive and serves as a guide. Actual experimental values are required for confirmation.

Advanced Mass Spectrometry Techniques (e.g., HRMS, EI-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₄BrF₂NO). The technique can distinguish the target compound from others with the same nominal mass.

Electron Ionization (EI-MS): EI-MS would likely show a prominent molecular ion peak [M]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Electrospray Ionization (ESI-MS): ESI-MS would typically show the protonated molecule [M+H]⁺ or other adducts depending on the solvent system used.

Key Mass Spectrometry Data for 2-Bromo-3,4-difluorobenzamide:

| Technique | Ion | Calculated m/z |

|---|---|---|

| HRMS | [M+H]⁺ | 235.9513 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint for the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions corresponding to the amide functional group. Key expected peaks include N-H stretching vibrations (typically two bands in the 3100-3400 cm⁻¹ region for a primary amide), a strong C=O stretching vibration (amide I band, ~1650-1680 cm⁻¹), and an N-H bending vibration (amide II band, ~1600-1640 cm⁻¹). C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C-C stretching vibrations would be particularly prominent.

Characteristic Vibrational Frequencies for 2-Bromo-3,4-difluorobenzamide:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1600 - 1640 |

| C-F | Stretching | 1100 - 1300 |

Future Directions and Emerging Research Avenues for 2 Bromo 3,4 Difluorobenzamide

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for halogenated aromatic compounds often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. A primary future objective is the development of environmentally benign and efficient synthetic protocols for 2-Bromo-3,4-difluorobenzamide and its precursors. The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com Research in this area can focus on several key strategies. dovepress.com

Key areas for green synthesis development include:

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids, or deep eutectic solvents. mdpi.com

Catalytic Approaches: Designing and implementing highly efficient catalytic systems (e.g., metal-free catalysts) to replace stoichiometric reagents, thereby reducing waste and improving atom economy. rsc.org

Energy Efficiency: Exploring energy-efficient synthesis techniques like microwave-assisted synthesis, sonochemistry, or continuous flow processing, which can significantly reduce reaction times and energy consumption. jddhs.commdpi.com

Renewable Feedstocks: Investigating pathways that utilize renewable raw materials, aligning with the broader goals of a sustainable chemical industry. jddhs.com

| Green Chemistry Strategy | Potential Application to 2-Bromo-3,4-difluorobenzamide Synthesis | Rationale |

| Use of Green Solvents | Synthesis in aqueous co-solvent systems or deep eutectic solvents. | Reduces reliance on hazardous and volatile organic solvents, simplifying purification and minimizing environmental release. mdpi.comresearchgate.net |

| Metal-Free Catalysis | Development of carbon-based or organocatalysts for amidation or halogenation steps. | Avoids the use of expensive and potentially toxic heavy metal catalysts, facilitating easier product purification. rsc.org |

| Flow Chemistry | Continuous flow synthesis from precursors like 2-bromo-3,4-difluorobenzoic acid. | Offers improved control over reaction parameters, enhances safety for exothermic reactions, and allows for easier scalability. researchgate.net |

| Atom Economy Improvement | Direct C-H amidation of a 1-bromo-2,3-difluorobenzene (B1273032) precursor. | Maximizes the incorporation of atoms from reactants into the final product, minimizing the generation of byproducts. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The 2-Bromo-3,4-difluorobenzamide molecule possesses distinct reactive sites that can be selectively targeted. The carbon-bromine bond is a prime handle for a wide array of catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups. Future research will likely focus on leveraging this reactivity to build molecular complexity.

Emerging research avenues include:

Site-Selective Cross-Coupling: Developing catalytic systems that can selectively perform reactions at the bromine-substituted position without disturbing the fluorine atoms or the amide group. This includes Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Directed C-H Functionalization: Utilizing the amide group as a directing group to activate and functionalize adjacent C-H bonds, offering a step-economical route to more complex substituted benzamides.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox catalysis or electrosynthesis to achieve novel transformations under mild conditions, potentially accessing reaction pathways not feasible with traditional thermal methods.

| Catalytic Transformation | Target Bond/Position | Potential Outcome |

| Suzuki Coupling | C-Br | Formation of a C-C bond to introduce new aryl or alkyl groups. |

| Buchwald-Hartwig Amination | C-Br | Formation of a C-N bond, creating complex aniline (B41778) derivatives. |

| Sonogashira Coupling | C-Br | Formation of a C-C triple bond, introducing alkyne functionalities. |

| Directed C-H Activation | C-H ortho to the amide group | Introduction of functional groups adjacent to the amide, enabling rapid diversification. |

Integration into Advanced Functional Materials Research

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, such as high thermal stability, oxidative resistance, and distinct electronic characteristics. researchgate.net The incorporation of fluorine can lower the energy levels of molecular orbitals and influence intermolecular interactions like aromatic stacking. researchgate.netsoton.ac.uk

Future research can explore the use of 2-Bromo-3,4-difluorobenzamide as a building block for:

Organic Electronics: Synthesizing novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The dipole moment and electron-withdrawing nature of the difluorobenzamide core can be tuned to achieve desired electronic properties.

High-Performance Polymers: Incorporating the rigid, thermally stable difluorobenzamide motif into polymer backbones, such as polyimides or polyamides, to enhance their thermal, mechanical, and dielectric properties. researchgate.net

Liquid Crystals: Designing and synthesizing liquid crystalline materials where the polarity and shape of the 2-Bromo-3,4-difluorobenzamide unit contribute to the formation of desired mesophases. researchgate.net

| Material Class | Potential Role of 2-Bromo-3,4-difluorobenzamide | Desired Properties |

| Organic Semiconductors | As a core building block for electron-transporting or hole-transporting materials. | High charge carrier mobility, thermal stability, tunable HOMO/LUMO energy levels. |

| High-Performance Polymers | As a monomer unit in polycondensation reactions. | Excellent thermal stability, chemical resistance, low dielectric constant, high mechanical strength. researchgate.net |

| Fluorinated Gels | As a component in supramolecular gels. | Stimuli-responsive behavior, unique self-assembly properties. |

Interdisciplinary Research with Related Fluorinated Aromatic Systems

The structural motifs present in 2-Bromo-3,4-difluorobenzamide are relevant to several scientific disciplines, most notably medicinal chemistry and agrochemistry. The 2,6-difluorobenzamide (B103285) core, for example, is a known pharmacophore in the development of inhibitors for the bacterial cell division protein FtsZ. nih.govnih.gov

Promising interdisciplinary research directions include:

Medicinal Chemistry: Using 2-Bromo-3,4-difluorobenzamide as a scaffold to synthesize libraries of new compounds for biological screening. The bromo-substituent can be replaced with various functional groups to perform structure-activity relationship (SAR) studies and optimize compounds for targets such as enzymes or receptors. nih.govacs.org

Agrochemical Development: Fluorinated aromatic compounds are widely used as herbicides, insecticides, and fungicides. researchgate.net The unique substitution pattern of 2-Bromo-3,4-difluorobenzamide makes it a candidate for derivatization and screening for novel agrochemical activities.

Chemical Biology: Developing fluorinated probes based on this scaffold for use in molecular imaging or as tools to study biological processes. The fluorine atoms can be useful for ¹⁹F NMR studies.

| Research Field | Application of 2-Bromo-3,4-difluorobenzamide Scaffold | Objective |

| Medicinal Chemistry | Precursor for synthesizing novel enzyme inhibitors or receptor modulators. | Discovery of new therapeutic agents for various diseases. nih.govnih.gov |

| Agrochemistry | Starting material for new classes of pesticides or herbicides. | Development of effective and environmentally safer crop protection agents. researchgate.net |

| ¹⁹F NMR Probe Development | Synthesis of targeted molecules for biological system analysis. | Non-invasive monitoring of biological processes and interactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3,4-difluorobenzamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves halogenation and amination steps. Starting with 3,4-difluorobenzoic acid, bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) with a catalyst like FeBr₃ . Subsequent amidation via coupling with ammonia or amines (e.g., HATU/DMAP-mediated reactions) is recommended. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor purity via HPLC .

Q. How can researchers validate the purity and structural identity of 2-bromo-3,4-difluorobenzamide?

- Analytical Workflow :

- NMR : Compare , , and NMR spectra with reference data (e.g., NIST or PubChem) to confirm substituent positions .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250.98) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect halogenated byproducts .

Q. What are the key physicochemical properties of 2-bromo-3,4-difluorobenzamide relevant to solubility and stability?

- Properties :

- LogP : Predicted ~2.5 (via ACD/Labs Percepta), indicating moderate lipophilicity for cell permeability .

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions.

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do electronic effects of bromo and difluoro substituents influence the reactivity of 2-bromo-3,4-difluorobenzamide in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution at the bromine site (C-2), enabling Suzuki-Miyaura couplings with aryl boronic acids. DFT studies suggest the C-Br bond dissociation energy is reduced by ~15 kcal/mol compared to non-fluorinated analogs .

- Experimental Design : Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) .

Q. What strategies resolve contradictions in biological activity data for 2-bromo-3,4-difluorobenzamide derivatives (e.g., STAT3 activation vs. inhibition)?

- Data Analysis Framework :

- Dose-Response Curves : Test compounds at 0.1–100 µM in IL-6-stimulated HeLa cells. Use Western blotting to quantify STAT3 phosphorylation (p-STAT3 Tyr705) .

- Control Experiments : Include a known STAT3 inhibitor (e.g., Stattic) and validate cell viability via MTT assays to rule off-target effects .

- Structural Analogues : Compare with 2-chloro or 2-iodo derivatives to assess halogen-dependent activity trends .

Q. How can computational modeling predict the binding affinity of 2-bromo-3,4-difluorobenzamide to target proteins (e.g., kinases or GPCRs)?

- In Silico Protocol :

- Docking : Use AutoDock Vina with crystal structures (PDB: 6NUQ for STAT3). Fluorine atoms enhance π-stacking with Phe714, while bromine contributes to hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with experimental IC₅₀ values .

Q. What are the challenges in scaling up 2-bromo-3,4-difluorobenzamide synthesis, and how can they be mitigated?

- Process Chemistry :

- Byproduct Formation : Optimize bromination time (<2 hrs) to minimize di-brominated impurities. Use flash chromatography (hexane/EtOAc 4:1) for purification .

- Safety : Handle bromine in fume hoods with quenching (Na₂S₂O₃) to avoid exothermic reactions .

- Continuous Flow : Implement microreactors for precise temperature control and higher throughput .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.